

2-Methoxy-5-nitropyrimidine CAS number and molecular weight

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Compound of Interest

Compound Name: **2-Methoxy-5-nitropyrimidine**

Cat. No.: **B076631**

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Technical Guide: 2-Methoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-5-nitropyrimidine**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical properties, synthetic applications, and potential for biological activity based on structurally related molecules.

Core Compound Properties

A summary of the key physicochemical properties of **2-Methoxy-5-nitropyrimidine** is presented below.

Property	Value	Reference
CAS Number	14001-69-5	
Molecular Formula	C ₅ H ₅ N ₃ O ₃	[1]
Molecular Weight	155.11 g/mol	
Appearance	Off-white to pale yellow solid	
Melting Point	168-169 °C	
Boiling Point	305.3 ± 34.0 °C (Predicted)	
Density	1.388 ± 0.06 g/cm ³ (Predicted)	
SMILES	COc1=NC=C(C=N1)-- INVALID-LINK--[O-]	[1]
InChI	InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3	[1]

Synthetic Utility and Experimental Protocols

2-Methoxy-5-nitropyrimidine is a valuable building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex molecules with potential therapeutic applications. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. The methoxy and nitro functional groups on the pyrimidine ring of this compound offer versatile handles for chemical modification.

Key Chemical Transformations

The primary reactivity centers of **2-Methoxy-5-nitropyrimidine** are the nitro group and the methoxy group. The nitro group can be readily reduced to an amine, providing a nucleophilic site for further derivatization, such as amide bond formation or the introduction of other functional groups. The methoxy group can potentially be substituted, although this is less commonly reported.

Experimental Protocol: Reduction of 2-Methoxy-5-nitropyrimidine

The following protocol details the reduction of the nitro group of **2-Methoxy-5-nitropyrimidine** to a hydroxylamine, which is subsequently acylated.

Reaction: Synthesis of N-Hydroxy-N-(2-methoxypyrimidin-5-yl)acetamide.

Materials:

- **2-Methoxy-5-nitropyrimidine** (180 mg, 1.16 mmol)
- 5% Rhodium on Carbon (Rh/C) (13.8 mg, 0.60 mol% Rh)
- Tetrahydrofuran (THF) (11.6 mL)
- Hydrazine monohydrate (69.7 mg, 1.39 mmol)
- Sodium bicarbonate (NaHCO₃) (117 mg, 1.39 mmol)
- Acetyl chloride (109 mg, 1.39 mmol)
- Ethyl acetate (EtOAc)
- Celite

Procedure:

- Under a nitrogen atmosphere, a suspension of **2-methoxy-5-nitropyrimidine** and 5% Rh/C in THF is stirred at 23 °C.
- Hydrazine monohydrate is added dropwise to the reaction mixture.
- The reaction is stirred at 23 °C for 20 minutes.
- Sodium bicarbonate is added, followed by the dropwise addition of a solution of acetyl chloride in THF.

- The reaction mixture is stirred at 23 °C for 30 minutes.
- The mixture is then filtered through a short pad of Celite, and the Celite is washed with ethyl acetate.
- The combined organic solution is concentrated in vacuo.
- The resulting residue is purified by chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

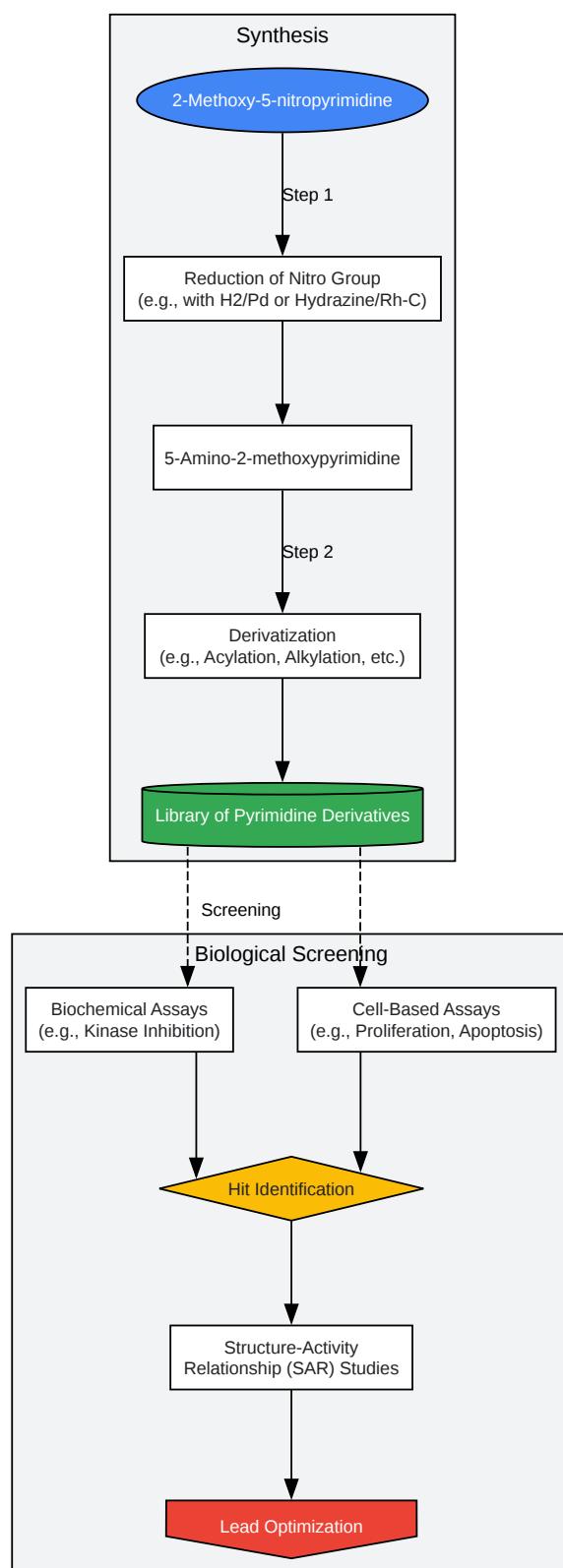
While direct biological studies on **2-Methoxy-5-nitropyrimidine** are not extensively reported in the reviewed literature, the pyrimidine scaffold and the functionalities present suggest potential for biological activity. Many structurally similar compounds, particularly pyrimidine and pyridine derivatives, have been investigated as inhibitors of various protein kinases.

Based on the activity of related compounds, it is hypothesized that derivatives of **2-Methoxy-5-nitropyrimidine** could potentially target key signaling pathways implicated in diseases such as cancer. For instance, various substituted pyrimidines have shown inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as serine/threonine kinases such as Aurora kinases. Inhibition of these kinases can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and angiogenesis.

Visualizations

Logical Workflow for Synthesis and Screening

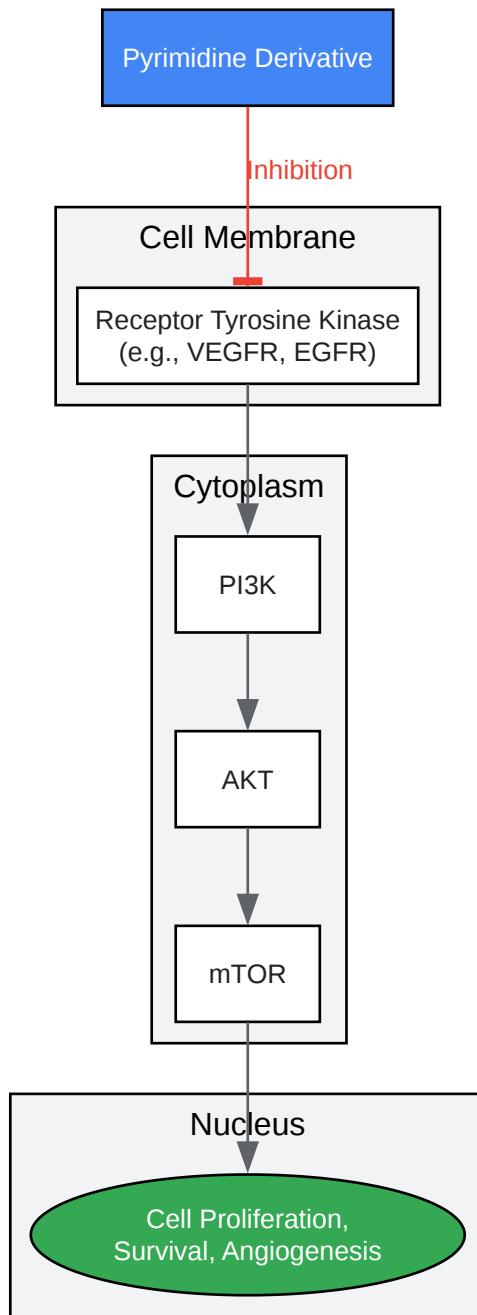
The following diagram illustrates a typical workflow for utilizing **2-Methoxy-5-nitropyrimidine** as a starting material for the synthesis of a chemical library and subsequent biological screening.

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Caption: Synthetic and screening workflow for **2-Methoxy-5-nitropyrimidine** derivatives.

Hypothesized Signaling Pathway Inhibition

This diagram illustrates the potential mechanism of action for derivatives of **2-Methoxy-5-nitropyrimidine**, based on the known activities of structurally similar kinase inhibitors.



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Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

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References

- 1. PubChemLite - 2-methoxy-5-nitropyrimidine (C5H5N3O3) [pubchemlite.lcsb.uni.lu]
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